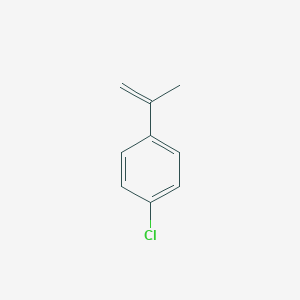
4-Chloro-alpha-methylstyrene
Cat. No. B157151
M. Wt: 152.62 g/mol
InChI Key: WQDGTJOEMPEHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04603101
Procedure details


The procedure of Example 1 was repeated, except that there was utilized 16.9 grams (0.70 mole) of magnesium metal and 100 grams (0.66 mole) of 4-chloro-α-methylstyrene dissolved in 200 ml. of tetrahydrofuran. The Grignard reaction was started by the addition of a small amount of methyl iodide. After the reaction mixture had been refluxed for 12 hours, there was added at 0° C. in a dropwise manner a solution of 85 grams of t-butylperbenzoate in 300 ml. of ethylether. A crystalline product identified as 4,4'-diisopropenylbiphenyl was isolated from the oil which was recovered by filtering the mixture and washing with methanol. After stripping the methanol, a 69.3% yield of 4-t-butoxy-α-methylstyrene was isolated by fractional distillation as a colorless liquid having a boiling point of 65°-68° C. at 0.03 millimeters.




Name
4,4'-diisopropenylbiphenyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five



Yield
69.3%
Identifiers


|
REACTION_CXSMILES
|
[Mg].Cl[C:3]1[CH:11]=[CH:10][C:6]([C:7]([CH3:9])=[CH2:8])=[CH:5][CH:4]=1.CI.[C:14]([O:18]OC(=O)C1C=CC=CC=1)([CH3:17])([CH3:16])[CH3:15].C(C1C=CC(C2C=CC(C(C)=C)=CC=2)=CC=1)(C)=C>C(OCC)C.O1CCCC1>[C:14]([O:18][C:3]1[CH:11]=[CH:10][C:6]([C:7]([CH3:9])=[CH2:8])=[CH:5][CH:4]=1)([CH3:17])([CH3:16])[CH3:15]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
16.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mg]
|
Step Two
|
Name
|
|
|
Quantity
|
100 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(=C)C)C=C1
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CI
|
Step Four
|
Name
|
|
|
Quantity
|
85 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OOC(C1=CC=CC=C1)=O
|
Step Five
|
Name
|
4,4'-diisopropenylbiphenyl
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=C)(C)C1=CC=C(C=C1)C1=CC=C(C=C1)C(=C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
dissolved in 200 ml
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The Grignard reaction
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After the reaction mixture had been refluxed for 12 hours
|
|
Duration
|
12 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was isolated from the oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering the mixture
|
WASH
|
Type
|
WASH
|
|
Details
|
washing with methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(C)(C)OC1=CC=C(C(=C)C)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 69.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
